N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a piperidine ring and an acetamide functional group, making it a significant candidate for drug development and biological studies.
The compound is commercially available from various suppliers, including VWR and Santa Cruz Biotechnology. It is typically provided in a hydrochloride salt form, which enhances its solubility and stability for laboratory use.
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride falls under the category of organic compounds, specifically within the class of amides. It is also classified as a piperidine derivative due to the presence of the piperidine moiety in its structure.
The synthesis of N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride involves several key steps:
The synthesis route can vary based on the specific substituents on the phenyl ring and the desired properties of the final compound. Reaction monitoring is typically performed using thin-layer chromatography or high-performance liquid chromatography to assess progress.
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride has a molecular formula of C₁₄H₂₀N₂O₂·HCl and a molecular weight of approximately 248.32 g/mol. The structure features:
The structural representation can be summarized by its SMILES notation: CC(=O)N(C[C@H](O)CN)c1ccc(N2CCOCC2)c(F)c1
.
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride can participate in various chemical reactions, including:
These reactions are typically facilitated by specific reagents and conditions, such as bases for substitution reactions or reducing agents like lithium aluminum hydride for reduction processes.
The mechanism of action for N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. Its piperidine structure allows it to modulate neurotransmitter systems, potentially influencing pathways involved in pain perception and neurological function.
N-[3-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4